1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Synthetic Methodologies
Research has focused on the development of synthetic strategies for compounds containing cyclobutane units, which are of interest due to their potential pharmaceutical applications. For example, the synthesis of cyclobutane derivatives as potential PET ligands for tumor delineation showcases the importance of these compounds in medical diagnostics (Shoup & Goodman, 1999). Another study highlights the efficient synthesis of 3-aminocyclobut-2-en-1-ones, indicating the utility of cyclobutane analogs in developing potent VLA-4 antagonists (Brand, de Candole, & Brown, 2003).
Biological Applications
In the realm of biological applications, the transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer have been studied, emphasizing the relevance of cyclobutane-containing compounds in cancer research (Okudaira et al., 2011). Furthermore, phase IIa clinical trials of trans-1-amino-3-18F-fluorocyclobutane carboxylic acid in metastatic prostate cancer illustrate the potential of such compounds in improving diagnostic imaging (Inoue et al., 2014).
Material Science and Photopolymerization
The study on topochemical photopolymerization and photo-copolymerization of crystals of unsymmetrically substituted diolefin compounds having a pyrimidine ring reveals the interest in cyclobutane derivatives for material science applications, particularly in the formation of polymers with specific properties (Hasegawa et al., 1989).
properties
IUPAC Name |
1-[[2-(4-fluorophenyl)ethylamino]methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-12-4-2-11(3-5-12)6-9-15-10-13(16)7-1-8-13/h2-5,15-16H,1,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSOFXGGSHBEDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCCC2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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